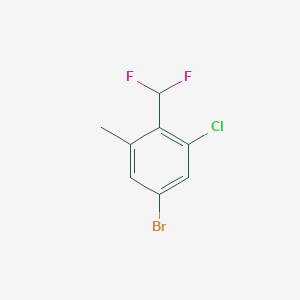

![molecular formula C15H13ClN2S B2864245 2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 871562-33-3](/img/structure/B2864245.png)

2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is an organic compound that is structurally related to imidazole with the chemical formula CH3C3H2N2H . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. One method involves the reaction of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

The crystal structure of imidazole compounds is often determined using X-ray diffraction . For example, 2-methylimidazole has an orthorhombic crystal system with space group P 2 1 2 1 2 .

Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can be used as a ligand in coordination chemistry . They can also undergo reactions with various functional groups, including arylhalides and aromatic and saturated heterocycles .

Physical And Chemical Properties Analysis

Imidazole compounds typically have high solubility in polar organic solvents and water . They are often white or colorless solids .

Applications De Recherche Scientifique

Ferroelectric and Antiferroelectric Properties

Benzimidazoles, including structures similar to 2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole, have demonstrated above-room-temperature ferroelectricity and antiferroelectricity. This is significant due to the chemical stability and ubiquity of the imidazole unit in biological systems. Ferroelectric switching in two dimensions has been observed in certain benzimidazole derivatives due to pseudo-tetragonal crystal symmetry, offering potential in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antihypertensive Effects

While not directly matching the requested structure, research on N-(biphenylylmethyl)imidazoles has shown potent antihypertensive effects upon oral administration. This highlights the therapeutic potential of structurally related imidazole derivatives in cardiovascular treatments (Carini et al., 1991).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, sharing core similarities with the queried compound, have been synthesized as potential antiulcer agents. These compounds demonstrated cytoprotective properties in experimental models, indicating their potential utility in treating ulcerative conditions (Starrett et al., 1989).

Corrosion Inhibition

Benzimidazole derivatives have shown effective corrosion inhibition abilities towards mild steel in acidic environments. This suggests the potential application of 2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole in protecting industrial materials against corrosion (Ammal et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSNUETVIRAZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)